2-(1-adamantyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

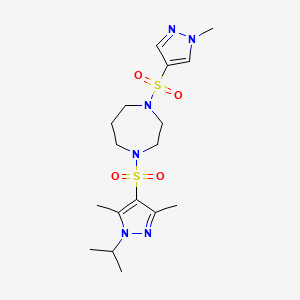

2-(1-adamantyl)-1H-indole is a compound that incorporates an adamantyl group, a bulky, diamondoid moiety, into the indole framework. The adamantyl group is known for its stability and unique chemical properties, which can significantly influence the behavior of the molecules it is part of. Indoles, on the other hand, are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The combination of these two structural features in 2-(1-adamantyl)-1H-indole suggests potential for interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related adamantyl-indole derivatives has been explored in various studies. For instance, chiral N-1-adamantyl-N-trans-cinnamylaniline type ligands were synthesized and utilized for palladium-catalyzed asymmetric allylic alkylation of indoles, resulting in products with high enantioselectivities . Additionally, the synthesis of adamantyl thiazolidinonyl/azetidinonyl indole derivatives involved the reaction of various substituted indol-3-aldehydes with amantadine . These methods demonstrate the synthetic accessibility of adamantyl-indole compounds, although the specific synthesis of 2-(1-adamantyl)-1H-indole is not directly detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of adamantyl-indole derivatives has been the subject of theoretical calculations. For example, a study on 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, a molecule containing the adamantyl group, reported density functional theoretical computations to derive optimized geometry and vibrational wavenumbers . While this does not directly describe 2-(1-adamantyl)-1H-indole, it suggests that computational methods could be applied to analyze its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of indole derivatives with adamantyl groups can be complex. A decarbonylative tandem C–H bis-arylsulfenylation of indole was described using a pentamethylcyclopentadienyl iridium dichloride dimer catalyst, with an adamantoyl-directing group facilitating the reaction . This indicates that the adamantyl group can be used to direct functionalization of the indole core, potentially applicable to 2-(1-adamantyl)-1H-indole.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl radicals and their corresponding carbonium ions have been studied through photoelectron spectroscopy, revealing insights into the ionization potentials and the effects of the adamantyl cage on bond cleavage energies . Although this study does not directly address 2-(1-adamantyl)-1H-indole, it provides a foundation for understanding how the adamantyl group might influence the properties of the molecule.

Wissenschaftliche Forschungsanwendungen

Identification and Analysis of Synthetic Cannabinoids

Uchiyama et al. (2012) identified two synthetic cannabinoids, including one with an adamantyl group, using various analytical techniques such as LC-MS, GC-MS, and NMR. This study illustrates the chemical analysis and identification of novel synthetic cannabinoids in illegal products, emphasizing the role of 2-(1-adamantyl)-1H-indole derivatives in forensic toxicology (Uchiyama et al., 2012).

Antiviral and Antitumor Research

A study by Da Settimo et al. (1995) explored the synthesis of 2-aminobenzimidazole and indole amide derivatives containing the adamantyl moiety, evaluating them for in vitro anti-HIV and antitumor activities. This research demonstrates the potential use of adamantyl-indole derivatives in developing treatments for HIV and cancer (Da Settimo et al., 1995).

Metabolism Study of Synthetic Cannabinoids

Sobolevsky et al. (2015) conducted an in vitro study on the metabolism of synthetic cannabinoids, including N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), revealing insights into the metabolic pathways of adamantyl-indole derivatives in human liver microsomes. This research is crucial for understanding the pharmacokinetics and potential toxicology of such compounds (Sobolevsky et al., 2015).

Synthesis and Activity in Parkinson's Disease Research

Kumar et al. (2010, 2011) synthesized new adamantyl thiazolidinonyl/azetidinonyl indole derivatives and evaluated their antiparkinsonian activity. These studies highlight the therapeutic potential of adamantyl-indole compounds in treating neurological disorders like Parkinson's disease (Kumar et al., 2010), (Kumar et al., 2011).

Chemical Synthesis and Functionalization

Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles, including adamantyl-indole derivatives, through palladium-catalyzed reactions. This research contributes to the field of organic chemistry by providing methods for synthesizing and modifying indole structures for various applications (Cacchi & Fabrizi, 2005).

Safety and Hazards

Based on the safety data sheet for a related compound, “2-(1-adamantyl)-4-methylphenol”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of new adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is a promising future direction .

Wirkmechanismus

Target of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry and catalyst development due to their unique structural, biological, and stimulus-responsive properties . They are often used as starting materials for the synthesis of various functional adamantane derivatives, bioactive compounds, and pharmaceuticals .

Mode of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations . The interaction of these compounds with their targets can lead to significant changes in the target’s function or structure .

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical and catalytic transformations . These transformations can affect various biochemical pathways, leading to downstream effects that can influence the function of cells and organisms .

Pharmacokinetics

The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of adamantane derivatives can significantly impact their bioavailability .

Result of Action

The interaction of adamantane derivatives with their targets can lead to significant changes in the target’s function or structure . These changes can have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(1-adamantyl)-1H-indole can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is acting . .

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-2-4-16-15(3-1)8-17(19-16)18-9-12-5-13(10-18)7-14(6-12)11-18/h1-4,8,12-14,19H,5-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZADKGMQNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)